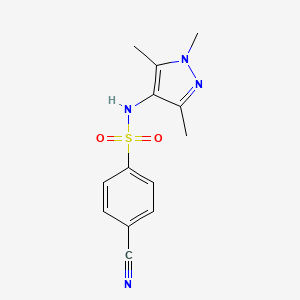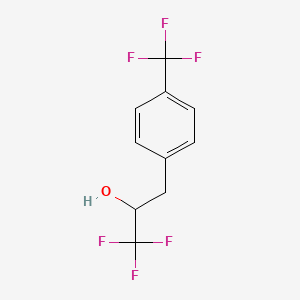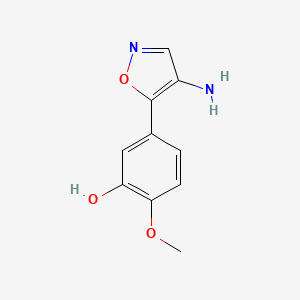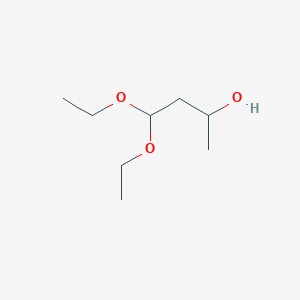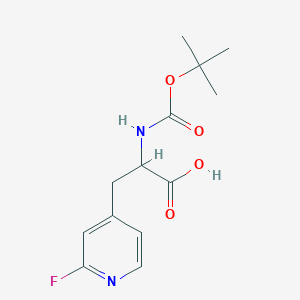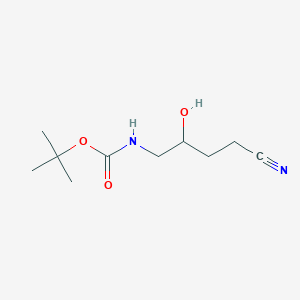
tert-butylN-(4-cyano-2-hydroxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxybutyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 4-cyano-2-hydroxybutyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or amines
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized carbamates.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its ability to form stable carbamate linkages makes it useful in medicinal chemistry.
Industry: In the industrial sector, tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate is used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can undergo esterification or etherification reactions. These interactions can affect cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl N-(4-hydroxybutyl)carbamate
Comparison: tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and chemical properties. Compared to tert-butyl N-(4-hydroxycyclohexyl)carbamate, the cyano group in tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate allows for additional synthetic transformations and applications. The presence of the hydroxybutyl group also provides opportunities for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C10H18N2O3 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-8(13)5-4-6-11/h8,13H,4-5,7H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
QKQAHGHEIVRVIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


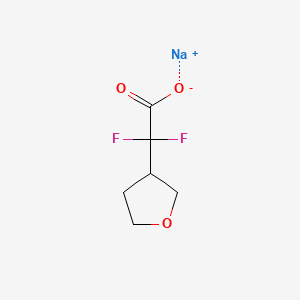
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
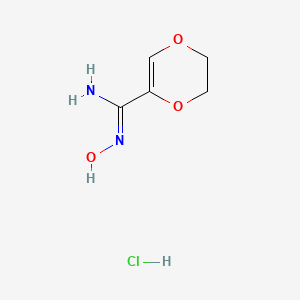
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
